molecular formula C24H26O7 B1665600 Archangelicin CAS No. 2607-56-9

Archangelicin

Cat. No.: B1665600
CAS No.: 2607-56-9
M. Wt: 426.5 g/mol
InChI Key: RVGGCRQPGKFZDS-AKRYRNCVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Archangelicin is an angular-type furocoumarin . It has a molecular formula of C24H26O7, an average mass of 426.459 Da, and a mono-isotopic mass of 426.167847 Da .


Molecular Structure Analysis

This compound has a complex molecular structure. Its molecular formula is C24H26O7 . The exact mass is 426.17 and the molecular weight is 426.470 .


Chemical Reactions Analysis

Comprehensive 2D NMR spectroscopic analyses of this compound have led to the unequivocal assignment of 1H and 13C NMR chemical shifts for this compound . Principal Component Analysis (PCA) has been used to investigate the chemical compositions of different essential oil volatile compounds .


Physical and Chemical Properties Analysis

This compound has an average mass of 426.459 Da and a mono-isotopic mass of 426.167847 Da . It is soluble in water at 0.1232 mg/L at 25 °C .

Scientific Research Applications

1. Reversal of Multidrug Resistance in Leukemia

Archangelicin has been shown to reverse multidrug resistance (MDR) in the doxorubicin-resistant leukemic cell line K562/A02, suggesting its potential as an MDR reversal drug to enhance chemotherapy effectiveness. This effect is achieved by inhibiting P-glycoprotein expression and function (Shu, 2011).

2. Inhibitory Activity on NFAT Signal Transduction Pathway

Isothis compound and this compound, derived from the roots of Angelica atropurpurea, exhibit inhibitory activity on the nuclear factor of activated T cells (NFAT) signal transduction pathway. This property suggests potential therapeutic applications in conditions where NFAT pathway modulation is beneficial (Nagasawa et al., 2014).

3. Antitumor Effects in Cervical Cancer

Studies have shown that angelicin, a compound isolated from Angelica archangelica, exerts antitumor effects in cervical cancer cells by inhibiting malignant behaviors such as proliferation, colony formation, migration, and invasion. These findings suggest a potential therapeutic application for angelicin in cervical cancer treatment (Wang et al., 2019).

4. Cytotoxicity in Breast Cancer Cells

A study evaluated the cytotoxicity and antitumor effects of the crude extract of Angelica archangelica root on breast cancer, showing its potential in breast cancer therapy (Oliveira et al., 2019).

5. Anxiolytic Potential

This compound and related compounds from Angelica archangelica have demonstrated anxiolytic potential, providing a foundation for its use in the treatment of anxiety and related nervous disorders (Kumar et al., 2013).

6. Antidepressant Activity

Coumarins isolated from Angelica archangelica, including angelicin, have shown in vivo MAOA inhibitory activity, suggesting their potential use in antidepressant therapy (Kaur et al., 2020).

7. Role in Fibromyalgia Treatment

Angelica archangelica extracts have been evaluated for their role in fibromyalgia treatment, indicating potential therapeutic applications in chronic pain management (Kaur et al., 2020).

8. Photoprotective Effects in Skin Aging

Studies have shown that Angelica archangelia extracts can inhibit collagen degradation and production of matrix metalloproteinases in UVB-exposed dermal fibroblasts, indicating its potential in preventing chronic skin diseases and photoaging (Sun et al., 2016).

9. Antitumor Activity in Breast Cancer

A leaf extract of Angelica archangelica exhibited antitumor activity in breast cancer models, suggesting its potential for developing cancer therapeutics (Sigurdsson et al., 2005).

Mechanism of Action

Archangelicin acts as a NFAT signal transduction pathway inhibitor . It has also been found to express cytotoxic activity towards human pancreatic cancer lines (PANC-1) and Crl mouse breast cancer cells .

Future Directions

While specific future directions for Archangelicin research are not mentioned in the retrieved papers, the compound’s complex structure and biological activities suggest potential for further investigation. It could be a candidate for the development of alternative natural anti-HSV-1 compounds .

Properties

CAS No.

2607-56-9

Molecular Formula

C24H26O7

Molecular Weight

426.5 g/mol

IUPAC Name

[(8S,9R)-8-[2-[(Z)-2-methylbut-2-enoyl]oxypropan-2-yl]-2-oxo-8,9-dihydrofuro[2,3-h]chromen-9-yl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C24H26O7/c1-7-13(3)22(26)30-20-18-16(11-9-15-10-12-17(25)29-19(15)18)28-21(20)24(5,6)31-23(27)14(4)8-2/h7-12,20-21H,1-6H3/b13-7-,14-8-/t20-,21+/m1/s1

InChI Key

RVGGCRQPGKFZDS-AKRYRNCVSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H]1[C@H](OC2=C1C3=C(C=C2)C=CC(=O)O3)C(C)(C)OC(=O)/C(=C\C)/C

SMILES

CC=C(C)C(=O)OC1C(OC2=C1C3=C(C=C2)C=CC(=O)O3)C(C)(C)OC(=O)C(=CC)C

Canonical SMILES

CC=C(C)C(=O)OC1C(OC2=C1C3=C(C=C2)C=CC(=O)O3)C(C)(C)OC(=O)C(=CC)C

Appearance

Solid powder

melting_point

107-108°C

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Archangelicin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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